Bis(1,3-Dichloroisopropyl) Ether

Description

Contextualization of Bis(1,3-Dichloroisopropyl) Ether in Environmental and Health Sciences

This compound, a member of the chlorinated ether family, is primarily recognized in the scientific community as a subject of environmental and toxicological research. Its presence in the environment, though not as widely studied as some other chlorinated compounds, raises concerns due to the general persistence and potential for bioaccumulation associated with this class of chemicals. Research in environmental science often focuses on detecting and quantifying such compounds in various environmental matrices, including water and soil, to understand their fate and transport.

In the realm of health sciences, the study of this compound is typically part of a broader investigation into the toxicological profiles of chlorinated solvents and ethers. ecolink.com The primary interest lies in understanding its potential interactions with biological systems. While specific data on this particular ether is limited in publicly available research, the general approach involves evaluating its chemical properties and comparing them to more well-understood chlorinated compounds to infer potential areas of toxicological interest.

Significance and Research Imperatives for Chlorinated Ethers

Chlorinated ethers, as a chemical class, are significant in environmental and health sciences for several reasons. Many of these compounds have been used as solvents, intermediates in chemical synthesis, and in various industrial applications. epa.gov Their chemical stability, a desirable property for industrial use, can also mean they are persistent in the environment, leading to long-term exposure risks.

The primary research imperatives for chlorinated ethers include:

Environmental Fate and Transport: Understanding how these compounds move through and persist in different environmental compartments (air, water, soil, and biota) is crucial for assessing exposure risks. Studies have shown that some chlorinated ethers can be transported over long distances and accumulate in the food chain. nih.gov

Toxicological Assessment: A significant focus of research is to determine the potential health effects of exposure to chlorinated ethers. This involves laboratory studies to understand their mechanisms of action within biological systems. nih.gov For instance, research on related compounds has investigated effects on the liver and thyroid. nih.gov

Development of Analytical Methods: Accurate and sensitive methods for detecting and quantifying chlorinated ethers in environmental and biological samples are essential for exposure assessment and regulatory monitoring.

Identification of Emerging Contaminants: Ongoing research seeks to identify previously unrecognized chlorinated ethers in the environment, which may be byproducts of industrial processes or breakdown products of other chemicals. nih.gov

The study of compounds like this compound contributes to the broader understanding of the environmental and health implications of this significant class of chemicals.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H10Cl4O | biosynth.comlgcstandards.com |

| Molecular Weight | 239.96 g/mol | lgcstandards.com |

| Synonyms | 2,2′-Oxybis[1,3-dichloropropane], 1,3-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane | biosynth.comcymitquimica.com |

| CAS Number | 59440-89-0 | biosynth.comlgcstandards.com |

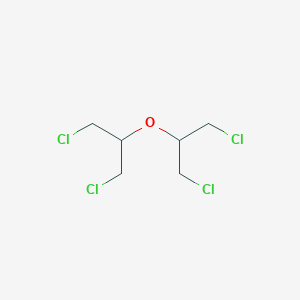

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDIZIDCORWBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)OC(CCl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208161 | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59440-89-0 | |

| Record name | Bis(1,3-dichloroisopropyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59440-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(1,3-dichloropropane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[1,3-dichloropropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Production Pathways of Bis 1,3 Dichloroisopropyl Ether

Industrial Synthesis Routes

The deliberate industrial production of Bis(1,3-Dichloroisopropyl) Ether is primarily achieved through two main synthetic routes, both of which leverage common industrial feedstocks.

Hydrochloric Acid Reaction with Epichlorohydrin (B41342)

One of the principal methods for synthesizing this compound involves the reaction of epichlorohydrin with hydrochloric acid. This process first yields 1,3-dichloro-2-propanol (B29581). Under specific reaction conditions, a subsequent etherification reaction can occur between the newly formed 1,3-dichloro-2-propanol and another molecule of epichlorohydrin or through the self-condensation of two molecules of 1,3-dichloro-2-propanol, leading to the formation of this compound.

The reaction of epichlorohydrin with aqueous hydrochloric acid is a second-order kinetic process that results in two primary products: glycerol (B35011) monochlorohydrin and 1,3-glycerol dichlorohydrin (also known as 1,3-dichloro-2-propanol). chemicalpapers.com The formation of 1,3-dichloro-2-propanol is a critical step, as this intermediate is the direct precursor to this compound. The synthesis can be performed as a continuous process. nih.gov

Hypochlorination of Allyl Chloride

Another significant industrial pathway to this compound is through the hypochlorination of allyl chloride. This process is a cornerstone in the production of dichloropropanols, which are key intermediates in the synthesis of epichlorohydrin. nih.gov During the hypochlorination of allyl chloride, a mixture of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol (B139626) is generated. nih.gov

The formation of chlorinated ethers, including this compound, can occur as a side reaction during this process. The reaction conditions, such as temperature and the presence of impurities, can influence the yield of these ether byproducts. The chlorohydrination of allyl chloride with chlorine in water is a complex process involving parallel and consecutive reactions. researchgate.net The selectivity towards the formation of glycerol dichlorohydrins is influenced by the concentration of chloride ions. researchgate.net

Formation as Byproducts and Impurities in Chemical Processes

Beyond its deliberate synthesis, this compound is frequently encountered as a byproduct and impurity in several large-scale industrial chemical productions.

Technical Chlorohydrin Synthesis Byproducts

The production of chlorohydrins, particularly in the context of propylene (B89431) oxide and epichlorohydrin manufacturing, is a major source of this compound as a byproduct. In the chlorohydrin process for making propylene oxide, this ether is a known impurity. nih.gov The reaction mixture in these processes is complex, and the conditions can facilitate the formation of various chlorinated ethers.

Impurities in Other Industrial Chemical Products

This compound can be present as an impurity in various industrial chemical products. For instance, 1,3-dichloro-2-propanol, a precursor to the ether, is itself an impurity in commercial bis(2-chloro-1-methylethyl)ether. nih.gov Given the interconnectedness of chlorinated hydrocarbon production, trace amounts of this compound may be found in a range of related chemical streams. Commercial 1,2-dichloropropane, for example, contains trace amounts of other chlorinated hydrocarbons. who.int

Environmental Occurrence and Distribution of Bis 1,3 Dichloroisopropyl Ether

Presence in Industrial Discharges and Wastewater Effluents

The occurrence of Bis(1,3-Dichloroisopropyl) Ether in the environment is primarily linked to industrial activities. It is recognized as a byproduct of specific chemical synthesis processes and has been noted as a contaminant in industrial wastewater. gbwol.com

Direct, quantitative monitoring data for this compound in major riverine systems and sediment matrices is scarce in publicly accessible scientific databases. However, its detection has been reported in natural water systems, which points to its persistence and mobility after discharge from industrial or municipal sources. vulcanchem.com

The presence of its precursor, 1,3-DCP, is better documented. 1,3-DCP has been reported in pulp mill effluents, spent kraft paper bleaching liquors, and municipal waste landfill leachate, indicating multiple pathways for related compounds to enter aquatic environments. who.int The potential for in-situ formation or co-contamination means that environments impacted by 1,3-DCP could also harbor this compound, though specific monitoring is required for confirmation.

Occurrence as a Foodborne Contaminant

The contamination of food with chlorinated compounds is a significant concern, particularly those formed during high-temperature processing of ingredients containing chloride, fat, and protein.

There is no direct evidence in the reviewed literature confirming the formation of this compound itself during food processing. However, the formation of its precursor, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), is well-documented. 1,3-DCP is a known food processing contaminant that can form when foods containing lipids (fat) are processed at high temperatures with hydrochloric acid or in the presence of high chloride levels. nih.govcfs.gov.hk This process is particularly relevant to the production of acid-hydrolyzed vegetable protein (acid-HVP), a common flavor enhancer. cfs.gov.hkwikipedia.org

The established pathway for 1,3-DCP formation involves the reaction of chloride ions with the glycerol (B35011) backbone of lipids. researchgate.net While speculative without direct experimental evidence, it is chemically plausible that under certain food processing conditions, the 1,3-DCP formed could further react to create the corresponding ether, this compound. Laboratory synthesis of the ether is known to proceed from 1,3-DCP under controlled conditions. vulcanchem.com

Currently, there are no available studies that report the direct detection of this compound in soy sauce or other food products. Analytical efforts have overwhelmingly focused on its precursor, 1,3-DCP.

Extensive research has confirmed the presence of 1,3-DCP in a variety of food products, especially soy sauce and products containing acid-HVP. nih.govca.gov The levels of 1,3-DCP in these products can reach into the milligram per kilogram range. nih.gov Given that 1,3-DCP is a recognized contaminant in these food items, the possibility of the presence of its derivatives, including this compound, as minor, yet undetected, contaminants cannot be entirely dismissed. The table below summarizes the well-documented occurrence of the precursor compound, 1,3-DCP.

Table 1: Documented Occurrence of the Precursor 1,3-dichloro-2-propanol (1,3-DCP) in Food

| Food Category | Finding |

|---|---|

| Acid-Hydrolyzed Vegetable Protein (Acid-HVP) | Recognized as a heat-induced contaminant formed during processing. nih.gov |

| Soy Sauce & Related Products | Can contain levels up to the milligram per kilogram range. nih.govca.gov |

| Soup Spices & Instant Soups | Presence noted due to the use of hydrolyzed proteins. ca.gov |

| Other Savory Products | Found in various savory snacks, gravy mixes, and stock cubes containing acid-HVP. cfs.gov.hk |

This table shows data for the precursor 1,3-DCP, as no direct detection data for this compound in food is currently available.

Detection in Drinking Water and Treatment Chemicals

Specific monitoring data for this compound in drinking water is not available in the reviewed scientific literature. The focus of regulatory and research monitoring has been on other chlorinated compounds.

However, its precursor, 1,3-DCP, has been identified as a potential contaminant in drinking water. This can occur when epichlorohydrin-based polymers are used as flocculants or coagulants in water purification processes. who.int These treatment chemicals can contain 1,3-DCP as an impurity or hydrolysis product, leading to its introduction into the finished water supply. The potential for this compound to be present as a minor impurity alongside its precursor in these treatment chemicals exists, but has not been documented.

Occupational and Indoor Environmental Presence of this compound

This compound and its isomers are primarily utilized in industrial applications, which represent the main scenarios for human exposure. The presence of this compound in occupational settings is linked to its use, while data on its prevalence in general indoor environments like homes and offices are scarce.

Occupational Presence

The primary source of occupational exposure to dichloroisopropyl ether is through its application as an industrial solvent for fats, oils, resins, and waxes. beroepsziekten.nl Workers in chemical manufacturing plants and industries that use it for extraction or as a cleaning agent may be exposed. The main routes of potential occupational exposure are inhalation of vapors and direct dermal contact. beroepsziekten.nlegle.state.mi.us

Despite its industrial use, specific quantitative data on the concentration of this compound in workplace air is not well-documented in publicly available research. Regulatory bodies and health organizations have not established specific permissible exposure limits (PEL) or recommended exposure limits (REL) for this compound in an occupational setting. ilo.orglgcstandards.com The International Chemical Safety Card for the isomer bis(2-chloro-1-methylethyl) ether notes that no indication can be given about the rate at which a harmful concentration in the air is reached upon evaporation at 20°C, highlighting the lack of definitive data. ilo.orginchem.org

General safety guidelines for handling this chemical in the workplace recommend the use of local exhaust ventilation and personal protective equipment, such as protective gloves and safety spectacles, to minimize exposure. ilo.orginchem.org While prolonged or repeated skin contact with ethers can cause irritant dermatitis, this has not been specifically reported for dichloroisopropyl ether. beroepsziekten.nl The substance can, however, defat the skin, potentially leading to dryness or cracking. ilo.org

The table below summarizes the available research findings on the occupational presence of dichloroisopropyl ether.

| Parameter | Research Finding |

| Primary Use | Industrial solvent for fats, oils, resins, and waxes. beroepsziekten.nl |

| Routes of Exposure | Inhalation and dermal contact. beroepsziekten.nlegle.state.mi.us |

| Occupational Exposure Limits | No specific limits (e.g., PEL, REL) have been established. ilo.orglgcstandards.com |

| Airborne Concentration Data | Data on typical concentrations in workplace air are not readily available. ilo.orginchem.org |

| Health Recommendations | Use of local exhaust, protective gloves, and safety spectacles is recommended. ilo.orginchem.org |

This table contains data for dichloroisopropyl ether, including the isomer bis(2-chloro-1-methylethyl) ether, due to the limited availability of data specific to this compound.

Indoor Environmental Presence

There is a significant lack of information regarding the presence of this compound in general indoor environments such as residences, schools, or offices. Extensive studies that monitor indoor air and dust for various chemical contaminants have frequently identified organophosphate flame retardants with similar-sounding names, such as Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP). nih.govgreensciencepolicy.orgwikipedia.org However, these are structurally different compounds from this compound and their presence is related to their use in furniture foam, electronics, and textiles.

Currently, there are no published studies focusing on the detection or concentration levels of this compound in household dust or indoor air, indicating a significant data gap in understanding non-occupational exposure to this specific compound.

Environmental Fate and Degradation Mechanisms of Bis 1,3 Dichloroisopropyl Ether

Abiotic Transformation Processes

Abiotic transformation processes, which are independent of biological activity, play a crucial role in the degradation of organic compounds in the environment. For Bis(1,3-Dichloroisopropyl) Ether, these processes primarily involve hydrolysis in aqueous systems and degradation in the atmosphere.

Detailed experimental studies on the hydrolysis kinetics and specific pathways for this compound are not extensively available in current scientific literature. However, the transformation of analogous chlorinated ethers can provide insights into its potential behavior in water.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For some chlorinated ethers, this can be a significant degradation pathway. One study suggests that the hydrolysis of a related isomer, bis(chloroethoxy)methane, can lead to the formation of diethyl ether biosynth.com. Another report, focusing on the isomer bis(2-chloro-1-methylethyl) ether (CAS 108-60-1), indicates it is not expected to readily hydrolyze due to the absence of functional groups susceptible to hydrolysis. The stability of the ether linkage often makes these compounds resistant to degradation.

Conversely, some industrial by-products containing ether bonds are known to undergo hydrolysis, yielding carbonyl compounds, which suggests this pathway is plausible for related structures biosynth.com. Given the presence of chlorine atoms, which can influence the electronic characteristics of the molecule, nucleophilic substitution by water, leading to the cleavage of the ether bond and the release of chloride ions, is a potential, yet unquantified, degradation route for this compound in aqueous environments.

The presence of this compound in the atmosphere is governed by its tendency to volatilize from surfaces and its subsequent degradation by atmospheric oxidants.

Volatilization: The boiling point of this compound has been reported as 141-142 °C at a reduced pressure of 18 Torr, which indicates it is a semi-volatile organic compound vulcanchem.com. This suggests that the compound can partition from soil and water into the atmosphere. For the related isomer, dichloroisopropyl ether, a flashpoint of 85°C has been noted, above which explosive vapor/air mixtures may form inchem.org.

Atmospheric Degradation: Once in the gas phase, the primary degradation pathway for organic compounds like this compound is through reaction with photochemically produced hydroxyl radicals (•OH). While specific rate constants for the reaction of this compound with •OH radicals are not documented, the general mechanism involves the abstraction of a hydrogen atom from the alkyl chain. The carbon atoms adjacent to the ether oxygen are particularly susceptible to this initial attack. This leads to the formation of unstable radical intermediates that can subsequently react with atmospheric oxygen, leading to the fragmentation of the molecule. For some ethers, this can result in the formation of aldehydes, ketones, and other oxygenated products. It is known that dichloroisopropyl ether can produce toxic fumes, including hydrochloric acid and phosgene (B1210022) gas, upon burning noaa.gov. The substance may also form explosive peroxides when in contact with air noaa.gov.

Biotic Degradation Pathways

The biodegradation of chlorinated ethers, particularly by specialized microorganisms, represents a key mechanism for their removal from contaminated environments.

Research into the microbial degradation of chlorinated ethers has identified specific bacterial strains capable of utilizing these compounds as a source of carbon and energy. While studies have not focused specifically on this compound, extensive research on the isomer bis(1-chloro-2-propyl) ether provides a robust model for its likely biotic degradation pathway.

A bacterial strain, identified as Rhodococcus sp. strain DTB, has been shown to be capable of growing on bis(1-chloro-2-propyl) ether as its sole source of carbon and energy nih.gov. The metabolic pathway is initiated by the cleavage of the ether bond, a critical step catalyzed by what is suggested to be a flavin-dependent enzyme nih.gov. This initial enzymatic attack is a form of ether scission and does not involve dehalogenation at the outset nih.govresearchgate.net.

The primary metabolites identified from the degradation of bis(1-chloro-2-propyl) ether by Rhodococcus sp. strain DTB are 1-chloro-2-propanol (B90593) and chloroacetone (B47974) nih.govresearchgate.net. The formation of these intermediates indicates that the degradation proceeds through the breakdown of the ether linkage before the removal of chlorine atoms. Further metabolism of these chlorinated intermediates allows the bacterium to derive energy and cellular carbon, with evidence suggesting their conversion to compounds like pyruvate (B1213749) or propionate, which can then enter central metabolic pathways such as the citric acid cycle nih.gov.

It has also been observed that the ether-cleaving enzyme system in Rhodococcus sp. strain DTB can act on a variety of other ethers, though it did not act on non-chlorinated diisopropyl ether nih.govresearchgate.net.

| Metabolite | Stage of Appearance |

|---|---|

| 1-chloro-2-propanol | Initial degradation product |

| Chloroacetone | Initial degradation product |

| Pyruvate | Downstream metabolite |

| Propionate | Downstream metabolite |

The microbial degradation of bis(1-chloro-2-propyl) ether is characterized by a sequential process where ether bond cleavage precedes dehalogenation nih.gov. Following the initial formation of 1-chloro-2-propanol and chloroacetone, subsequent enzymatic processes are responsible for the removal of the chlorine atoms.

Studies with aerobic enrichment cultures adapted to transform 2,2'-dichlorodiisopropyl ether have demonstrated a stoichiometric release of chloride ions, with two moles of chloride released for every mole of the dichlorinated ether transformed nih.gov. This complete release of chloride indicates the full dehalogenation of the molecule and suggests that microorganisms can achieve complete biodegradation of the compound nih.govnih.gov. This process is critical for the detoxification of the chemical, as the chlorinated nature of the parent compound and its intermediates is a key factor in its potential environmental impact.

Enzymatic Biotransformation

Direct research on the enzymatic biotransformation of this compound is not extensively documented in publicly available scientific literature. However, studies on its isomers, particularly bis(1-chloro-2-propyl) ether, offer a strong predictive model for its metabolic breakdown in biological systems.

The aerobic biodegradation of bis(1-chloro-2-propyl) ether has been notably demonstrated by the bacterium Rhodococcus sp. strain DTB. nih.gov This microorganism is capable of utilizing the compound as its sole source of carbon and energy. nih.gov The initial and crucial step in the degradation pathway is the enzymatic scission of the ether bond. nih.gov Research suggests that this reaction is catalyzed by a flavin-dependent monooxygenase. nih.gov

The proposed mechanism involves the hydroxylation of the carbon atom adjacent to the ether linkage, leading to the formation of an unstable hemiketal. This intermediate then spontaneously cleaves to yield chlorinated propanols and chloroacetone. consensus.app Subsequent enzymatic processes are believed to involve the dehalogenation of these chlorinated intermediates, which are then channeled into the central metabolic pathways of the organism, such as the citric acid cycle, leading to their complete biodegradation. nih.gov Inhibition studies using methimazole, a known inhibitor of flavin-dependent monooxygenases, support the involvement of this class of enzymes in the initial ether cleavage. nih.gov

While this provides a plausible pathway for the enzymatic degradation of this compound, it is important to note that the specific enzymes and the exact sequence of metabolic reactions for this particular isomer have not been empirically determined. The substitution pattern of the chlorine atoms on the isopropyl groups could potentially influence the rate and regioselectivity of the enzymatic attack.

Environmental Persistence and Mobility Assessment

Environmental Persistence:

Chlorinated ethers as a class of compounds are generally considered to be persistent in the environment due to the stability of the ether linkage and the carbon-chlorine bonds. consensus.app The persistence of a chemical is often characterized by its half-life in various environmental compartments such as water, soil, and air.

For the related compound bis(2-chloroethyl) ether, the estimated half-life for volatilization from a river is approximately 3.4 days. cdc.gov In soil, one study reported an initial degradation half-time of 16.7 days, which decreased to 8.0 days after an acclimation period, suggesting microbial adaptation. cdc.gov However, another study indicated no significant transformation after 45 days of percolation through soil. cdc.gov The hydrolysis of the carbon-chlorine bond in bis(2-chloroethyl) ether is estimated to be a very slow process, with a half-life of about 22 years at 20°C. cdc.gov

For 1,3-dichloropropene (B49464), a related chlorinated hydrocarbon, the half-life in soil has been reported to range from 1.8 to 61 days, with hydrolysis being a key degradation mechanism. researchgate.netusda.gov Its half-life in water is estimated to be a maximum of 50 hours, with volatilization being a significant fate process. epa.gov

While these values provide an indication of the potential persistence of chlorinated ethers, the specific half-life of this compound in different environmental matrices has not been reported.

Mobility Assessment:

The mobility of a chemical in the environment, particularly in soil and water, is largely governed by its tendency to adsorb to soil organic carbon. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, meaning the chemical is more likely to leach through the soil profile and potentially contaminate groundwater. chemsafetypro.com

Specific Koc values for this compound are not available in the reviewed literature. However, for the isomer bis(2-chloroethyl) ether, a Koc value of 75.9 has been reported, which would classify it as having high to medium mobility in soil. epa.gov Given its structural similarity, it is plausible that this compound would exhibit comparable mobility. The water solubility and octanol-water partition coefficient (Kow) are also key parameters influencing mobility, but specific measured values for the target compound are lacking. epa.gov

The following table summarizes the mobility classification based on Koc values:

| Log Koc | Mobility Class |

| < 1 | Highly Mobile |

| 1 - 2 | Mobile |

| 2 - 3 | Moderately Mobile |

| 3 - 4 | Slightly Mobile |

| 4 - 5 | Hardly Mobile |

| > 5 | Immobile |

Data sourced from FAO and McCall's classification schemes. chemsafetypro.com

Given the potential for high mobility, as suggested by the data for its isomer, this compound could pose a risk to groundwater resources if released into the environment in significant quantities.

The following table presents a summary of environmental fate parameters for related compounds, which can serve as surrogates for assessing the potential behavior of this compound:

| Compound | Parameter | Value | Reference |

| bis(2-chloroethyl) ether | Volatilization Half-life (River) | 3.4 days | cdc.gov |

| bis(2-chloroethyl) ether | Soil Degradation Half-time | 8.0 - 16.7 days | cdc.gov |

| bis(2-chloroethyl) ether | Hydrolysis Half-life (C-Cl bond) | ~22 years | cdc.gov |

| bis(2-chloroethyl) ether | Soil Adsorption Coefficient (Koc) | 75.9 | epa.gov |

| 1,3-Dichloropropene | Soil Half-life | 1.8 - 61 days | researchgate.netusda.gov |

| 1,3-Dichloropropene | Water Half-life | < 50 hours | epa.gov |

Advanced Analytical Methodologies for Bis 1,3 Dichloroisopropyl Ether and Its Metabolites

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Bis(1,3-Dichloroisopropyl) Ether and its related compounds from intricate sample mixtures, enabling their subsequent identification and measurement. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The Electron Capture Detector (ECD) is particularly well-suited for this purpose due to its exceptional sensitivity towards electronegative compounds, especially those containing halogens. measurlabs.comscioninstruments.comchromatographyonline.com The principle of GC-ECD involves the separation of compounds in a gaseous mobile phase followed by detection that measures a reduction in a constant electrical current. chromatographyonline.com As the halogenated ether passes through the detector, it captures electrons emitted from a radioactive source (typically Nickel-63), causing a measurable drop in the current that is proportional to the analyte's concentration. scioninstruments.com This high degree of selectivity makes GC-ECD a powerful tool for trace-level analysis in complex environmental samples, such as water or soil, where other non-halogenated compounds might otherwise interfere. measurlabs.com The technique is widely utilized in environmental, forensic, and pharmaceutical analysis for halogenated compound detection. scioninstruments.comceda.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

For unambiguous identification and reliable quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method. After components are separated by the GC, the mass spectrometer fragments the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a chemical "fingerprint," allowing for positive identification.

A study on the related compound 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in water illustrates a typical GC-MS method. nih.gov The analysis involved extracting the analyte from water with an organic solvent, followed by direct injection into the GC-MS system. nih.gov Using an isotopically labeled internal standard (1,3-DCP-d5) ensures high accuracy and precision. nih.gov The method achieved a quantification limit of 0.1 µg/L with an average recovery of 105%. nih.gov Similar principles are directly applicable to the analysis of this compound, providing both structural confirmation and precise measurement.

| Parameter | GC-MS Method for a Related Compound (1,3-DCP) |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analyte | 1,3-dichloro-2-propanol (1,3-DCP) |

| Matrix | River Water |

| Extraction Solvent | Ethyl Acetate |

| Internal Standard | 1,3-DCP-d5 |

| Method Quantification Limit (MQL) | 0.1 µg L⁻¹ |

| Repeatability (CV) | 5.4% |

| Average Recovery | 105 ± 3% |

| Data from Schuhmacher et al., 2005 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

The analysis of non-volatile, polar metabolites, such as the phosphate (B84403) esters derived from parent compounds, necessitates the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the method of choice for analyzing bis(1,3-dichloro-2-propyl) phosphate (BDCPP), a major metabolite of the related flame retardant tris(1,3-dichloropropyl) phosphate (TDCPP). nih.govuzh.chuzh.ch In this technique, analytes are separated via liquid chromatography and then detected by a tandem mass spectrometer, which offers exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target molecule. uzh.ch

A developed method for BDCPP in urine involves solid-phase extraction (SPE) for sample cleanup, followed by analysis using LC-MS/MS with atmospheric pressure chemical ionization (APCI). nih.govnih.gov The use of a mass-labeled internal standard is crucial for accurate quantification. nih.gov This approach is sensitive enough to detect background exposure levels in the general population, with method detection limits as low as 8 pg/mL in urine. nih.govnih.gov

| Parameter | LC-MS/MS Method for Metabolite (BDCPP) Analysis |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte | bis(1,3-dichloro-2-propyl) phosphate (BDCPP) |

| Matrix | Human Urine |

| Sample Preparation | Mixed-mode anion exchange solid-phase extraction (SPE) |

| LC Column | Kinetex XBC18 (100 mm x 2.1 mm; 2.6 µm) |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) |

| Method Detection Limit (MDL) | 8 pg mL⁻¹ |

| Analyte Recovery | 82 ± 10% to 91 ± 4% |

| Data from Cooper et al., 2011 |

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles than traditional HPLC, resulting in faster analysis times and significantly improved chromatographic resolution. When coupled with High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap mass spectrometer, this technique provides highly accurate mass measurements (typically within 5 ppm). nih.gov This capability allows for the determination of an analyte's elemental composition, which is invaluable for identifying unknown metabolites and distinguishing between compounds with the same nominal mass. While specific applications for this compound are not detailed, the principles of UPLC-HRMS/MS make it a superior platform for discovery-based studies on its metabolism, offering greater confidence in structural elucidation compared to standard resolution mass spectrometry. nih.gov

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is a prerequisite for successful chromatographic analysis. It aims to isolate the target analyte from matrix interferences, concentrate it to detectable levels, and convert it into a form suitable for analysis.

Automated Headspace Sampling Procedures

For volatile analytes like this compound and its related precursors in complex or non-volatile matrices, automated headspace sampling is an efficient and clean sample introduction technique for GC. This method involves equilibrating the sample in a sealed vial at a specific temperature, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample. A portion of this vapor is then automatically injected into the GC system.

A headspace GC (HS-GC) method has been successfully developed for the determination of the related compounds epichlorohydrin (B41342) (ECH) and 1,3-dichloro-2-propanol (DCP) in a chemical synthesis process. nih.gov The method involves diluting the sample in a sodium sulfate (B86663) solution to improve the partitioning of the analytes into the headspace. nih.gov This automated approach minimizes sample handling and matrix effects, providing excellent precision (RSD <2.5%) and accuracy (recoveries of 101-104%). nih.gov This demonstrates its utility for the routine analysis of volatile chlorinated compounds in challenging industrial or environmental samples.

| Parameter | Headspace GC Method for Related Volatiles |

| Technique | Automated Headspace Gas Chromatography (HS-GC) |

| Analytes | Epichlorohydrin (ECH), 1,3-dichloro-2-propanol (DCP) |

| Matrix | Synthesis Process Samples |

| Sample Preparation | Dilution in 15.8% sodium sulfate and 0.1% silver nitrate (B79036) solution |

| Precision (RSD) | < 2.5% |

| Accuracy (Recovery) | 101 - 104% |

| Data from Tao et al., 2011 |

Derivatization Techniques for Enhanced Analytical Resolution (e.g., Heptafluorobutyrate)

While direct analysis of BDCIPE is possible, the analysis of its metabolites, such as bis(1,3-dichloropropyl) phosphate (BDCPP), often benefits from derivatization. nih.govnih.gov Derivatization is a chemical modification process used to convert an analyte into a product of similar structure but with properties that are more suitable for a particular analytical technique, typically gas chromatography (GC) or liquid chromatography (LC).

For polar metabolites like BDCPP, which are not readily volatile for GC analysis, derivatization is crucial. One common approach involves esterification to increase volatility and improve chromatographic behavior. While heptafluorobutyrate derivatives are common for other types of compounds, for chloropropanols like 1,3-dichloro-2-propanol, a related compound, derivatization with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) has proven effective. nih.govresearchgate.net This process replaces active hydrogen atoms with trimethylsilyl (B98337) groups, creating a more volatile and thermally stable derivative suitable for GC-mass spectrometry (MS) analysis. nih.govresearchgate.net

However, for the primary metabolite of the related flame retardant tris(1,3-dichloropropyl) phosphate (TDCPP), which is BDCPP, methods have been developed that circumvent the need for derivatization by using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This approach simplifies sample workup but requires careful optimization of LC conditions and MS parameters to achieve the necessary sensitivity and selectivity. nih.gov

Extraction Methods from Biological and Environmental Samples

The effective extraction of BDCIPE and its metabolites from complex matrices like soil, water, and biological tissues is a critical first step in any analytical procedure. The choice of extraction method depends on the analyte's properties, the matrix type, and the desired detection limits.

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of a compound between two immiscible liquids, typically an aqueous phase and a non-polar organic solvent. wikipedia.orglibretexts.orglibretexts.orgyoutube.com For BDCIPE in water samples, LLE with a suitable organic solvent can be employed to transfer the analyte from the aqueous phase to the organic phase, which is then concentrated and analyzed. wikipedia.org A variation, dispersive liquid-liquid microextraction (DLLME), uses small amounts of an extraction solvent and a disperser solvent to create a cloudy solution, increasing the surface area for efficient extraction of organic compounds from water. wikipedia.org

Solid-Phase Extraction (SPE) is a more modern and highly selective technique that has become the method of choice for many applications. nih.govlibretexts.orglcms.czchromatographyonline.com SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). libretexts.orglcms.cz The analyte of interest is retained on the sorbent while the matrix components are washed away. libretexts.org The analyte is then eluted with a small volume of a strong solvent. youtube.com For the analysis of the metabolite BDCPP in urine, mixed-mode anion exchange solid-phase extraction has been successfully used. nih.govnih.govuzh.ch This technique utilizes a sorbent with both anion-exchange and reversed-phase properties, allowing for a highly selective cleanup of the sample. nih.govuzh.ch

Solid-Phase Microextraction (SPME) is a solvent-free technique where a coated fiber is exposed to the sample or its headspace. nih.gov The analytes partition onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For the related compound 1,3-dichloro-2-propanol in water, headspace SPME has been effectively used, sometimes in combination with on-fiber derivatization. nih.govresearchgate.net

The following table summarizes common extraction techniques and their applications for BDCIPE-related compounds.

| Extraction Technique | Matrix | Target Analyte(s) | Key Features |

| Liquid-Liquid Extraction (LLE) | Water | Organic Compounds | Utilizes immiscible solvents to separate compounds based on solubility. wikipedia.orglibretexts.org |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Organic Compounds | A modified LLE using a disperser solvent for enhanced extraction efficiency. wikipedia.org |

| Solid-Phase Extraction (SPE) | Urine, Water | BDCPP, Polar Metabolites | Highly selective method using a solid sorbent for sample cleanup and concentration. nih.govnih.govuzh.ch |

| Solid-Phase Microextraction (SPME) | Water | Volatile/Semi-Volatile Organics | Solvent-free technique using a coated fiber for extraction. nih.govnih.gov |

Application of Internal Standards for Quantitative Analysis

Accurate quantification in trace analysis is highly dependent on the use of internal standards. An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample in a known quantity before processing. scispace.com It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. scispace.com

For the analysis of BDCIPE and its metabolites, stable isotope-labeled (SIL) internal standards are the gold standard. scispace.comacanthusresearch.comnih.gov A SIL internal standard is a version of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium (²H), Carbon-13 (¹³C)). acanthusresearch.com For instance, in the analysis of BDCPP in urine, deuterated BDCPP (d10-BDCPP) is used as an internal standard. uzh.chuzh.ch Because SIL internal standards have nearly identical chemical and physical properties to the native analyte, they co-elute chromatographically and experience the same extraction recovery and matrix effects. scispace.comnih.gov This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calculation, effectively canceling out most sources of error. acanthusresearch.com

When a SIL internal standard is not available, a structural analog may be used. scispace.com However, these may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results. scispace.com The use of SIL internal standards is particularly crucial when dealing with complex matrices that can cause significant variability in extraction efficiency and signal suppression or enhancement in the mass spectrometer. nih.gov

Challenges in Trace Analysis and Interferences

The analysis of BDCIPE at trace levels presents several challenges, primarily related to matrix effects and interferences.

Matrix effects refer to the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to co-eluting compounds from the sample matrix. bataviabiosciences.comarborassays.comchromatographytoday.com These effects can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration. bataviabiosciences.com Biological samples like urine and plasma, and environmental samples like soil and sediment, contain a multitude of endogenous components (e.g., salts, proteins, phospholipids) that can interfere with the analysis. arborassays.comchromatographytoday.com

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Rigorous extraction and cleanup procedures, such as the use of selective SPE cartridges, are essential to remove interfering components before analysis. chromatographytoday.com

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from matrix components is critical. nih.gov Using advanced column chemistries, like hydrophilic interaction liquid chromatography (HILIC), can improve the retention and separation of polar analytes away from interfering compounds. nih.gov

Use of Appropriate Internal Standards: As discussed, SIL internal standards are the most effective way to compensate for unpredictable matrix effects, as they are affected in the same way as the native analyte. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a matrix that is identical to the sample can help to account for consistent matrix effects. arborassays.com

Interferences can also be isobaric, meaning they are from compounds that have the same nominal mass as the analyte and can be mistakenly detected. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can help to resolve these interferences. nih.gov In MS/MS, the analyte ion is isolated, fragmented, and a specific fragment ion is monitored, providing a much higher degree of selectivity and reducing the likelihood of interference. nih.govnih.gov

Human Exposure Assessment to Bis 1,3 Dichloroisopropyl Ether

Occupational Exposure Scenarios

Workplace exposure to dichloroisopropyl ether is considered a primary route of human contact, primarily through inhalation and dermal absorption. biosynth.com The industrial applications of these compounds as solvents and chemical intermediates create various scenarios for potential worker exposure.

Exposure in Chemical Manufacturing and Industrial Use

Workers in chemical manufacturing plants where dichloroisopropyl ether is produced or used are at the highest risk of exposure. lgcstandards.com The compound is utilized as an industrial solvent for a range of materials, including fats, oils, resins, and waxes. lgcstandards.com Exposure can occur during handling, mixing, and processing. To mitigate these risks, workplace safety protocols such as the use of closed systems, proper ventilation, and local exhaust are recommended. Personal protective equipment, including protective gloves, is advised to prevent skin contact. The importance of workplace hygiene, such as prohibiting eating, drinking, or smoking in work areas, is also emphasized.

Despite these applications, specific occupational exposure limits for Bis(1,3-Dichloroisopropyl) Ether have not been established. biosynth.com For the related compound, Dichloroethyl ether, the Occupational Safety and Health Administration (OSHA) maintains a database with technical information and exposure limits, recommending that exposure to carcinogens be kept to the lowest feasible concentration.

Exposure from Contaminated Products (e.g., Paints, Resins)

Beyond primary manufacturing, exposure can occur through the use of products containing dichloroisopropyl ether as a component or impurity. It serves as a solvent in resins, and related compounds are found in paints and varnishes. lgcstandards.com For instance, workers engaged in spray-painting with certain acrylic paints may be exposed to related compounds like 1,3-dichloro-2-propanol (B29581) (1,3-DCP), which can be present as an impurity in Bis(2-chloro-1-methylethyl) ether. Another related compound, Bis(chloromethyl) ether, is used in the manufacturing of plastics, paints, and varnishes, presenting another potential source of occupational exposure.

Case Studies of Industrial Accidents and Fatal Intoxications

There are no documented cases of fatal intoxication or significant injury to humans specifically from this compound exposure in the available literature. biosynth.com In fact, literature on similar ether compounds suggests that their strong, suffocating odor at very low concentrations may act as a warning sign, preventing acute poisoning. lgcstandards.com

However, animal studies provide some indication of potential toxicity. In one study, rats exposed to high vapor concentrations of dichloroisopropyl ether (DCIP) for several hours experienced irritation, respiratory difficulty, and in some cases, death. biosynth.com Autopsies revealed congestion of the liver and kidneys. biosynth.com

A mortality study conducted at a chemical plant that produced Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), a related flame retardant, found a higher-than-expected incidence of lung cancer deaths among workers. However, the findings were confounded by factors such as the short employment duration for one of the deceased workers and the fact that all three were heavy smokers.

Environmental Exposure Routes

For the general population, exposure to dichloroisopropyl ether and its isomers is most likely to occur through environmental pathways, particularly from contaminated water sources.

Ingestion through Food and Drinking Water Consumption

Contaminated drinking water is considered a predominant route of exposure for the general public. biosynth.com Isomers of bis(dichloropropyl) ether have been detected in the microgram-per-liter range in major European rivers, indicating their presence in surface water. Similarly, studies on the related compound dichloroethyl ether have found it in the drinking water supplies of several cities at low levels (0.01 to 0.5 parts per billion) and at significantly higher concentrations (840 ppb) in groundwater near some waste disposal sites. lgcstandards.com The presence of these compounds in water can stem from industrial effluents and the use of certain water treatment chemicals.

While direct data on food contamination is scarce, the presence of these compounds in water bodies suggests a potential for bioaccumulation in aquatic organisms, which could lead to ingestion through the food chain. Long-term exposure of zebrafish to a related compound, TDCPP, resulted in the accumulation of the parent compound and its metabolite, bis(1,3-dichloro-2-propyl) phosphate, in the fish gonads.

Table 1: Reported Concentrations of Related Chloro-Ethers in Water

| Compound | Location | Concentration | Source |

|---|---|---|---|

| Dichloroethyl ether | Drinking water supplies (various cities) | 0.01 - 0.5 ppb | lgcstandards.com |

| Dichloroethyl ether | Groundwater near waste disposal sites | 840 ppb | lgcstandards.com |

| Bis(dichloropropyl) ether isomers | Elbe River, Europe | µg/L range |

Inhalation of Vapors and Airborne Particulates

Inhalation is a direct route of exposure, as this compound can be absorbed by the body this way. The substance is described as a liquid with an ethereal odor, and it is highly irritating to the upper respiratory tract if inhaled. While it evaporates at room temperature, the rate at which a harmful concentration is reached in the air is not well-defined.

Research into related halogenated flame retardants provides further insight into inhalation exposure. A study on human indoor exposure found that compounds like Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) were predominantly carried on larger, inhalable airborne particulates (>4 µm). These larger particles are typically trapped on the mucosal lining of the respiratory tract and may subsequently be swallowed, contributing to internal exposure through the digestive system. The low volatility of some of these related compounds, such as TDCPP, may preclude significant direct exposure from air for the general population, making the inhalation of contaminated dust and particulates a more relevant pathway.

Dermal Absorption Potential

The skin serves as a significant route for human exposure to the flame retardant this compound, also known as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). Studies have demonstrated that this compound can permeate the skin and enter the systemic circulation.

In vitro experiments utilizing human skin models have provided quantitative insights into the dermal uptake of TDCPP. One study using human ex vivo skin reported that 13% of the applied dose of TDCPP was absorbed after a 24-hour exposure. researchgate.netnih.gov Another study using a 3D-human skin equivalent model found that the dermal bioavailability of TDCPP from furniture fabrics ranged from 3.5% to 25.9% of the exposure dose over a 24-hour period. nih.gov The permeability of TDCPP across the skin is influenced by its physicochemical properties, with studies showing a negative correlation between the permeability constant (Kp) and the octanol-water partition coefficient (log Kow). researchgate.netnih.gov

Table 1: Dermal Absorption of this compound (TDCPP)

| Study Type | Model | Applied Dose | Exposure Duration | Absorption (%) | Permeability Coefficient (Kp) (cm/h) | Source(s) |

|---|---|---|---|---|---|---|

| Ex vivo | Human Skin | 500 ng/cm² | 24 hours | 13 | Not specified | researchgate.netnih.gov |

| In vitro | 3D-Human Skin Equivalent (EpiSkin™) | Not specified (from furniture fabric) | 24 hours | 3.5 - 25.9 | TCEP > TCIPP > TDCIPP | nih.gov |

| In vitro | Hairless Mouse Skin | Not specified | 24 hours | 39 - 57 (in receptor fluid) | Not specified | researchgate.net |

Biomonitoring Strategies and Biomarkers of Exposure

Urinary Metabolite Biomarkers (e.g., Bis(1,3-dichloro-isopropyl) phosphate)

The primary method for assessing human exposure to this compound (TDCPP) is through the biomonitoring of its major metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in urine. nih.gov BDCPP is considered a specific biomarker for TDCPP exposure as no other known organophosphate flame retardant metabolizes to this compound. bham.ac.uk

Numerous studies have successfully employed methods to detect and quantify BDCPP in human urine samples, confirming widespread exposure in the general population. nih.gov Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for the sensitive detection of BDCPP. nih.gov The detection of BDCPP in urine indicates the total exposure from all routes, including dermal, inhalation, and ingestion.

Research has shown that BDCPP is detectable in the urine of a vast majority of the U.S. population, with some studies reporting its presence in over 90% of participants. researchgate.net The concentrations of BDCPP in urine can vary significantly among individuals and populations. For example, a study of office workers found a geometric mean concentration of 408 pg/mL in urine samples. nih.govduke.edu Another study involving pregnant women reported a geometric mean BDCPP concentration of 1.3 ng/mL. ca.gov

Table 2: Urinary Concentrations of Bis(1,3-dichloro-2-propyl) phosphate (BDCPP)

| Population | Number of Participants | Detection Frequency (%) | Geometric Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Source(s) |

|---|---|---|---|---|---|

| Non-occupationally exposed adults | 9 | 100 | 0.147 | 0.046 - 1.662 | nih.gov |

| Pregnant women | 8 | 97.4 (38 of 39 samples) | 1.3 | Not specified (IQR: 0.8, 2.7) | ca.gov |

| Office workers | 29 | 100 | 0.408 | Not specified | nih.govduke.edu |

Non-Invasive Sampling Techniques (e.g., Handwipes, Silicone Wristbands)

In addition to urine analysis, non-invasive sampling methods such as handwipes and silicone wristbands have emerged as effective tools for assessing personal exposure to TDCPP. These methods provide information about external exposure, which can complement the internal exposure data obtained from biomonitoring.

Handwipes are used to sample chemicals present on the skin, offering a direct measure of dermal exposure. Studies have shown that handwipes can detect TDCPP, and the levels found on hands can be correlated with environmental contamination, such as in dust. su.se

Silicone wristbands are passive samplers that can absorb a wide range of chemicals from an individual's environment over the period they are worn. nih.govresearchgate.netgreensciencepolicy.orgnih.govnih.gov Research has demonstrated that silicone wristbands effectively capture TDCPP, and the concentrations detected on the wristbands have been shown to correlate with urinary levels of its metabolite, BDCPP. nih.gov This indicates that wristbands can serve as a valuable tool for estimating personal exposure to TDCPP from various sources, integrating exposure from both inhalation and dermal routes. researchgate.netgreensciencepolicy.orgnih.gov

Table 3: Correlation of Non-Invasive Sampling with Urinary Biomarkers

| Sampling Method | Target Analyte | Urinary Biomarker | Correlation | Population | Source(s) |

|---|---|---|---|---|---|

| Silicone Wristbands | Organophosphate Esters (OPEs) | OPE metabolites | Significant positive association (rs=0.2-0.6, p<0.05) for 6 OPEs | Children (ages 4-6) | nih.gov |

| Handwipes | Organophosphate Esters (OPEs) | OPE metabolites | Similar or greater correlation coefficients than dust for some OPEs | Children (ages 4-6) | nih.gov |

Population-Specific Exposure Profiles and Vulnerable Subgroups (e.g., Children)

Certain populations, particularly children, are considered more vulnerable to exposure to TDCPP. wikipedia.org This heightened vulnerability is due to a combination of physiological and behavioral factors. Children have a higher surface area to body weight ratio, and their skin may be more permeable than that of adults. wikipedia.org Additionally, their hand-to-mouth behaviors and tendency to play on the floor increase their contact with contaminated dust, a significant source of TDCPP. wikipedia.orgnih.gov

Biomonitoring studies have confirmed that infants and young children can have higher exposure levels to TDCPP compared to adults. A study estimating daily intake based on urinary BDCPP levels in infants found that some infants' intake levels could exceed established health reference values. ct.gov The study highlighted that for some infants, exposure levels could pose potential health risks. ct.gov

Pregnant women are another important subgroup for exposure assessment, as exposure to certain chemicals during pregnancy can have implications for fetal development. Studies have shown widespread exposure to TDCPP in pregnant women, with its metabolite BDCPP being consistently detected in their urine. ca.gov Early-life exposure to TDCPP has been shown in animal studies to potentially disrupt normal development. healthvermont.gov The presence of TDCPP in consumer products commonly found in homes, such as furniture with polyurethane foam, contributes to the chronic exposure of these vulnerable populations. greensciencepolicy.orgnih.gov

Health Risk Assessment and Public Health Implications

Carcinogenic Risk Characterization for Human Exposure

The carcinogenic potential of bis(1,3-dichloroisopropyl) ether and its isomers is a significant area of toxicological research. While data on human carcinogenicity is limited, in vitro and animal studies provide evidence suggesting a potential cancer risk.

In vitro studies have demonstrated that bis(2,3-dichloro-1-propyl) ether, an isomer of this compound, exhibits genotoxic and transforming activity. nih.gov It has been shown to be a potent mutagen in Salmonella typhimurium strains TA 100, TA 1535, and to a lesser extent, TA 98, but only in the presence of a metabolic activation system (S9 mix). nih.gov This indicates that metabolic byproducts of the compound may be responsible for its mutagenic effects. Furthermore, this isomer induces a dose-dependent increase in micronuclei in the MCL-5 cell line and causes DNA strand breaks. nih.gov It has also been shown to induce malignant transformation in C3H/M2 mouse fibroblasts, leading to the suspicion that it may possess carcinogenic potential. nih.gov

However, a 104-week study where JCR mice were fed diets containing up to 10,000 ppm of 98.5% pure bis(2-chloroisopropyl) ether (also known as DCIP) did not find an increased incidence of tumors compared to control groups. egle.state.mi.us The authors of this study concluded that under the experimental conditions, there was no evidence of carcinogenicity. egle.state.mi.us It is important to note that other related haloethers, such as bis(chloromethyl)ether, have demonstrated high carcinogenic potential in several species. egle.state.mi.us

For the related compound 1,3-dichloropropene (B49464), the U.S. Environmental Protection Agency (EPA) has classified it as "likely to be carcinogenic to humans". nih.gov This classification was based on increased tumor types in rodent bioassays. nih.gov The International Agency for Research on Cancer (IARC) has determined that 1,3-dichloropropene is possibly carcinogenic to humans. nih.gov The Department of Health and Human Services has also stated that 1,3-dichloropropene may reasonably be anticipated to be a carcinogen. nih.gov

The carcinogenic risk of another related chlorinated ether, bis(2-chloroethyl) ether, has been evaluated by the EPA, which classified it as a Group B2, probable human carcinogen. epa.gov This was based on animal studies that showed an increased incidence of liver tumors in mice exposed orally to the substance. epa.gov

The following table summarizes the carcinogenicity classifications for related chlorinated compounds by various health organizations.

| Compound | Agency | Carcinogenicity Classification |

| 1,3-Dichloropropene | U.S. EPA | Likely to be carcinogenic to humans nih.gov |

| IARC | Possibly carcinogenic to humans (Group 2B) nih.gov | |

| DHHS | Reasonably anticipated to be a carcinogen nih.gov | |

| Bis(2-chloroethyl) ether | U.S. EPA | Probable human carcinogen (Group B2) epa.gov |

It is evident that while direct evidence for the carcinogenicity of this compound in humans is lacking, the data on related compounds raise concerns and highlight the need for further investigation.

Assessment of Non-Carcinogenic Health Endpoints

Exposure to this compound can lead to a range of non-carcinogenic health effects, primarily affecting the liver, kidneys, and respiratory system. egle.state.mi.us Acute exposure in humans through inhalation can cause severe irritation to the respiratory tract. epa.govnoaa.gov

Animal studies provide more detailed insights into the non-carcinogenic toxicity of this compound. Inhalation exposure in rats has been shown to cause moderate lung congestion and some liver necrosis. egle.state.mi.us Autopsies of rats exposed to high concentrations revealed slight lung irritation and moderate to severe liver damage, as well as congested kidneys. egle.state.mi.us The substance is also noted to defat the skin, which can lead to dryness and cracking with repeated exposure. inchem.org

The U.S. EPA has established an oral reference dose (RfD) of 0.04 mg/kg/day for bis(2-chloroisopropyl) ether, based on a 24-month oral mouse study. egle.state.mi.us For the related compound 1,3-dichloropropene, chronic and subchronic exposure in animal studies indicated toxicity to the liver, kidneys, urinary bladder, and organs at the portals of entry like the forestomach and nasal passages. epa.gov

The table below details the non-carcinogenic effects observed in animal studies for this compound and related compounds.

| Compound | Exposure Route | Species | Observed Effects |

| Bis(2-chloroisopropyl) ether | Inhalation | Rat | Moderate lung congestion, liver necrosis, congested kidneys. egle.state.mi.us |

| Bis(2-chloroisopropyl) ether | Dermal | Not Specified | Skin defatting, leading to dryness or cracking. inchem.org |

| 1,3-Dichloropropene | Oral | Rat, Mouse | Toxicity to liver, kidneys, urinary bladder, forestomach. epa.gov |

| Bis(2-chloroethyl) ether | Inhalation, Oral | Rat | Decreased body weights. epa.gov |

Acute toxicity tests in animals have shown that bis(2-chloroethyl) ether has high acute toxicity from inhalation and oral exposure, and extreme acute toxicity from dermal exposure. epa.gov

Differential Susceptibility and Vulnerable Populations

While specific studies on differential susceptibility to this compound are not widely available, general principles of toxicology suggest that certain populations may be more vulnerable to its effects. These populations often include infants, children, the elderly, and individuals with pre-existing health conditions, particularly of the liver and kidneys, as these are target organs for the compound's toxicity. egle.state.mi.us

For the related compound tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), studies have shown that infants may have higher exposure levels, which could pose health risks. researchgate.net Estimated daily intake for some infants has exceeded the acceptable daily intake for non-cancer health risks established by the U.S. Consumer Products Safety Commission. researchgate.net

Workers in chemical plants where this compound is manufactured or used are also a key vulnerable population due to the higher potential for occupational exposure through inhalation and dermal contact. egle.state.mi.usepa.gov

Furthermore, individuals with certain lifestyle factors may experience exacerbated effects. For example, alcohol consumption may increase the liver damage caused by 1,3-dichloropropene. nj.gov

Environmental and Public Health Concerns

The presence of this compound and its isomers in the environment, particularly in water sources, is a significant public health concern. nih.gov These compounds have been identified in the effluent of petrochemical plants and have been detected in major rivers. nih.gov The primary route of exposure for the general population is through the consumption of contaminated drinking water. egle.state.mi.us

The environmental fate of these chlorinated ethers is also a concern. They can be released into the environment through industrial discharges. While some related compounds like 1,3-dichloropropene are volatile and can enter the atmosphere, they can also be found in surface and groundwater. nih.govepa.gov

The contamination of drinking water with disinfection byproducts, which can include chlorinated compounds, is a well-known public health issue. wikipedia.org While chlorination is crucial for preventing waterborne diseases, the formation of potentially carcinogenic byproducts necessitates regular monitoring. wikipedia.org

Flame retardants containing related compounds like polybrominated diphenyl ethers (PBDEs) are also an environmental concern, as they can accumulate in animal tissues and are considered toxic. opb.org Similarly, the flame retardant tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and its primary metabolite have been detected in various human samples, including breast milk and placenta, raising concerns about potential health effects from exposure. researchgate.net

Policy and Regulatory Considerations for Chlorinated Ethers

The regulation of chlorinated ethers in the United States involves several federal agencies and statutes. The U.S. Environmental Protection Agency (EPA) plays a central role under the Safe Drinking Water Act (SDWA) and the Clean Water Act.

Under the SDWA, the EPA is required to establish a list of unregulated contaminants, known as the Contaminant Candidate List (CCL), and to make regulatory determinations for at least five contaminants on each list. federalregister.gov For instance, the EPA made a final determination that no regulatory action was appropriate at the time for 1,3-dichloropropene and other contaminants on the second CCL. federalregister.gov

The Clean Water Act requires the EPA to publish water quality criteria that reflect the latest scientific knowledge on the effects of pollutants on health and welfare. epa.gov States can then adopt these criteria into their own water quality standards, which become enforceable maximum acceptable levels of a pollutant in ambient waters. epa.gov For example, the EPA has set an ambient water criterion of 34.7 µg/L for bis(2-chloroisopropyl) ether to protect human health from ingestion through water and contaminated aquatic organisms. epa.gov

For occupational exposures, the Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs), while the National Institute for Occupational Safety and Health (NIOSH) provides recommended exposure limits (RELs). epa.govosha.gov For instance, for dichloroethyl ether, NIOSH recommends reducing exposure to the lowest feasible concentration due to its carcinogenic potential. osha.gov The American Conference of Governmental Industrial Hygienists (ACGIH) also provides Threshold Limit Values (TLVs). epa.govosha.gov

The following table provides a summary of some regulatory and advisory levels for related chlorinated ethers.

| Compound | Agency/Organization | Level/Standard | Value |

| Bis(2-chloroisopropyl) ether | U.S. EPA | Ambient Water Criterion (Water & Organism Ingestion) | 34.7 µg/L epa.gov |

| Bis(2-chloroethyl) ether | U.S. EPA | Inhalation Unit Risk | 3.3 x 10⁻⁴ (µg/m³)⁻¹ epa.gov |

| U.S. EPA | Oral Cancer Slope Factor | 1.1 (mg/kg/d)⁻¹ epa.gov | |

| Dichloroethyl ether | NIOSH | Recommended Exposure Limit (REL) - 10-hr TWA | Reduce to lowest feasible concentration osha.gov |

| OSHA | Permissible Exposure Limit (PEL) - Ceiling | 15 ppm osha.gov | |

| 1,3-Dichloropropene | OEHHA | Public Health Goal (PHG) for Drinking Water | 0.2 ppb ca.gov |

These policies and regulations are subject to review and change as new scientific information becomes available.

Future Research Directions and Unaddressed Knowledge Gaps

Comprehensive Elucidation of Metabolic Pathways in Human Systems

A critical area of uncertainty lies in the complete understanding of how BDCIPP is metabolized in the human body. While it is recognized as the primary metabolite of TDCPP, the full cascade of enzymatic processes and subsequent breakdown products is not yet fully detailed. nih.govresearchgate.net Future studies should aim to identify all intermediate and terminal metabolites of BDCIPP in various human tissues and biological fluids. This research should investigate the specific enzymes responsible for its transformation, such as cytochrome P450 isoforms, and determine the kinetics of these reactions. A thorough understanding of the metabolic pathways is fundamental to linking external exposure levels to internal doses and predicting potential target organs for toxicity.

Long-Term In Vivo Carcinogenicity and Reproductive Toxicity Studies of Bis(1,3-Dichloroisopropyl) Ether Itself

Much of the current understanding of the carcinogenicity and reproductive toxicity of BDCIPP is inferred from studies on its parent compound, TDCPP. nih.govnih.govnih.gov While TDCPP has been associated with adverse effects, there is a pressing need for long-term in vivo studies focusing specifically on BDCIPP. nih.gov

Key Research Questions for Carcinogenicity:

Does chronic exposure to BDCIPP lead to an increased incidence of tumors in animal models?

What are the target organs for BDCIPP-induced carcinogenicity?

What are the underlying mechanisms of its potential carcinogenic action, such as genotoxicity or epigenetic modifications?

Key Research Questions for Reproductive Toxicity:

Does BDCIPP exposure affect fertility, reproductive organ development, and function in both males and females?

Are there transgenerational effects of BDCIPP exposure on reproductive health?

What are the dose-response relationships for BDCIPP-induced reproductive toxicity?

A study on the related compound, technical-grade 1,3-dichloropropene (B49464), demonstrated its potential to cause tumors in multiple tissue sites in rats and mice, highlighting the importance of investigating chlorinated compounds. nih.gov Another isomer, bis(2,3-dichloro-1-propyl) ether, has been shown to be a potent mutagen and induced malignant transformation in mouse fibroblasts after metabolic activation, suggesting a carcinogenic potential. nih.gov

Detailed Assessment of Neurological and Developmental Effects

Emerging evidence suggests that organophosphate flame retardants, including TDCPP, may have neurotoxic and developmental effects. nih.govduke.eduoup.com However, specific data on the neurological and developmental impacts of BDCIPP are limited.

Areas for Future Neurological Research:

Investigation of BDCIPP's potential to cross the blood-brain barrier.

Assessment of its effects on neurotransmitter systems and neuronal cell function.

Behavioral studies in animal models to evaluate cognitive, motor, and sensory functions following exposure.

Areas for Future Developmental Research:

Studies to determine if BDCIPP exposure during critical windows of development leads to adverse outcomes, such as birth defects or developmental delays. escholarship.org

Evaluation of the effects of BDCIPP on endocrine pathways that are crucial for normal development.

Research into the potential for BDCIPP to impact epigenetic programming during early life, which could have long-lasting health consequences. escholarship.org

Studies on the parent compound TDCPP have shown that early-life exposure can suppress sexual behavior in male rats and that it may have developmental effects on the vertebrate nervous system. nih.govduke.edu

Advanced Exposure Science and Source Apportionment

While BDCIPP is widely detected in human urine, indicating ubiquitous exposure to its parent compound TDCPP, a more refined understanding of exposure sources and pathways is needed. nih.govresearchgate.net

Future Research Directions:

Source Identification: Comprehensive monitoring of various environmental media (air, dust, water) and consumer products to identify the primary sources of TDCPP that lead to human exposure and subsequent BDCIPP formation. escholarship.orgdioxin20xx.org

Pathway Analysis: Detailed studies to quantify the relative contributions of different exposure pathways, such as ingestion, inhalation, and dermal absorption, to the total body burden of BDCIPP.

Biomonitoring in Diverse Populations: Expansion of biomonitoring studies to include a wider range of populations, including different age groups, geographic locations, and occupational cohorts, to identify highly exposed and potentially more vulnerable subpopulations.

Development and Evaluation of Environmental Remediation Technologies

Given the widespread presence of TDCPP and its metabolite BDCIPP in the environment, research into effective remediation strategies is essential.

Priorities for Remediation Research: